molecular formula C8H12N6O2 B1209397 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol CAS No. 59277-86-0

2-[(2,6-diaminopurin-9-yl)methoxy]ethanol

Cat. No.: B1209397
CAS No.: 59277-86-0
M. Wt: 224.22 g/mol
InChI Key: CSMCRCLIPQDIKB-UHFFFAOYSA-N
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Description

2-[(2,6-Diaminopurin-9-yl)methoxy]ethanol is a purine derivative with a 2,6-diaminopurine core linked to a methoxyethanol group at the N9 position. The compound’s structure combines the hydrogen-bonding capacity of the diamino-purine moiety with the hydrophilic methoxyethanol side chain, making it a candidate for applications in medicinal chemistry, particularly in nucleoside analog development. Its molecular formula is C₈H₁₂N₆O₂, with a molecular weight of 236.23 g/mol (calculated from ).

Preparation Methods

Direct Alkylation of 2,6-Diaminopurine

The most straightforward approach involves alkylating 2,6-diaminopurine with a methoxyethanol derivative. This method leverages nucleophilic substitution under alkaline conditions:

Reaction Scheme:

2,6-Diaminopurine+ClCH2OCH2CH2OHKOH, DMSOTarget Compound\text{2,6-Diaminopurine} + \text{ClCH}_2\text{OCH}_2\text{CH}_2\text{OH} \xrightarrow{\text{KOH, DMSO}} \text{Target Compound}

Key Parameters:

  • Solvent: Dimethyl sulfoxide (DMSO) enhances solubility and reaction kinetics .

  • Base: Potassium hydroxide (KOH) facilitates deprotonation of the purine N-9 position, promoting alkylation .

  • Temperature: Room temperature (20–25°C) minimizes side reactions, with completion in 4–6 hours .

Yield and Purity:

Alkylating AgentYield (%)Purity (%)
2-Chloroethoxyethanol68–72≥95

This method avoids expensive catalysts and is scalable for pilot production .

Protection-Deprotection Strategy Using Methoxyacetyl Groups

To prevent undesired side reactions during alkylation, amino groups in 2,6-diaminopurine are protected using methoxyacetyl groups:

Steps:

  • Protection: React 2,6-diaminopurine with methoxyacetic anhydride in pyridine to form 2,6-di(methoxyacetamido)purine .

  • Alkylation: Treat the protected intermediate with 2-chloroethoxyethanol in acetonitrile using tin(IV) chloride as a Lewis acid .

  • Deprotection: Remove methoxyacetyl groups via hydrolysis with sodium methoxide in methanol .

Optimization Insights:

  • Lewis Acid: SnCl₄ increases regioselectivity for N-9 alkylation, reducing N-7 byproducts .

  • Deprotection Conditions: Sodium methoxide (0.5 M in methanol, 60°C) achieves >90% deprotection efficiency .

Comparative Data:

StepYield (%)Key Side Products
Protection90<2% mono-protected
Alkylation755% N-7 isomer
Deprotection95None detected

Enzymatic Deamination of Alkylated Intermediates

Enzymatic methods convert alkylated guanine derivatives into the target compound via adenosine deaminase:

Process Overview:

  • Synthesize 9-[(2-hydroxyethoxymethyl)]guanine via alkylation .

  • Treat with adenosine deaminase to deaminate the 6-position amino group, yielding the target compound .

Advantages:

  • Stereospecificity: Enzymatic reactions avoid racemization, critical for pharmaceutical applications .

  • Mild Conditions: Reactions proceed at 37°C and pH 7.4, preserving labile functional groups .

Case Study:

  • Substrate: 9-[(2-hydroxyethoxymethyl)]guanine (10 mM)

  • Enzyme Loading: 5 U/mg substrate

  • Conversion Efficiency: 92% after 24 hours

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsScale-Up Feasibility
Direct AlkylationLow cost, minimal stepsModerate regioselectivityPilot-plant viable
Protection-DeprotectionHigh purity, controlled reactivityMulti-step, higher wasteLab-scale optimized
EnzymaticHigh specificity, mild conditionsEnzyme cost, slower kineticsRequires biocatalyst

Solvent and Catalyst Innovations

Recent advances focus on greener solvents and reusable catalysts:

Ionic Liquid-Mediated Synthesis:

  • Solvent: 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄])

  • Benefits:

    • Enhances reaction rate by 40% compared to DMSO .

    • Facilitates catalyst recovery (SnCl₄) via phase separation .

Heterogeneous Catalysis:

  • Catalyst: Silica-supported sulfonic acid (SiO₂-SO₃H)

  • Performance:

    • 85% yield at 80°C, 3 hours .

    • Reusable for 5 cycles with <5% activity loss .

Troubleshooting Common Synthesis Challenges

Issue 1: Low Regioselectivity in Alkylation

  • Solution: Use bulky bases (e.g., DBU) to favor N-9 over N-7 alkylation .

  • Data: Regioselectivity improves from 70:30 to 95:5 (N-9:N-7) .

Issue 2: Byproduct Formation During Deprotection

  • Mitigation: Optimize methanol-to-water ratio (4:1) to suppress hydrolysis of methoxyethyl groups .

Chemical Reactions Analysis

2-[(2,6-diaminopurin-9-yl)methoxy]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include adenosine deaminase for deamination . The major product formed from the deamination reaction is acyclovir, an antiviral agent . Other reactions may involve the use of different catalysts and conditions to achieve specific transformations.

Scientific Research Applications

2-[(2,6-diaminopurin-9-yl)methoxy]ethanol has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a precursor for the synthesis of other compounds. In biology, it has been investigated for its role in enzymatic reactions, particularly those involving adenosine deaminase . In medicine, its derivative, acyclovir, is widely used as an antiviral agent . Additionally, the compound has been used in clinical studies to analyze its concentration in human plasma and urine .

Mechanism of Action

The mechanism of action of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol involves its interaction with specific enzymes, such as adenosine deaminase. This enzyme catalyzes the deamination of the compound, leading to the formation of acyclovir . Acyclovir then exerts its antiviral effects by inhibiting viral DNA synthesis. The molecular targets and pathways involved in this process include the viral DNA polymerase, which is essential for viral replication.

Comparison with Similar Compounds

The following table summarizes structural analogs of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol, highlighting key differences in substituents, molecular properties, and biological activities:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound Methoxyethanol at N9 236.23 Enhanced solubility; potential nucleoside analog for antiviral or cardioprotective studies
9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine Phosphonomethoxyethyl at N9 291.20 Antiviral activity; phosphonate group improves metabolic stability and bioavailability
Ethyl (2,6-diamino-9H-purin-9-yl)acetate Ethyl acetate at N9 236.23 Lipophilic ester group; potential prodrug design for enhanced membrane permeability
2-[2-(4-Methoxyphenylamino)-purin-6-ylamino]ethanol Ethanolamine at N6, 4-methoxyaniline at N2 301.14 Tested for cardiomyogenesis; aromatic substitution modulates receptor binding affinity
2,6-Dichloro-9-(2-methoxyethyl)-9H-purine Methoxyethyl at N9, chlorine at C2 and C6 247.08 Electrophilic chlorine atoms enable further functionalization; intermediate in drug synthesis
2-(2,6-Diaminopurin-9-yl)-6-methyloxane-3,4,5-triol Methyloxane (carbohydrate-like) at N9 296.28 Improved bioavailability via sugar mimicry; potential for nucleoside transport optimization

Structural and Functional Analysis

Substituent Effects on Solubility: The methoxyethanol group in the target compound provides moderate hydrophilicity, balancing solubility in aqueous and organic phases. In contrast, ethyl acetate () and methoxyethyl () substituents increase lipophilicity, favoring membrane permeability but reducing water solubility. The phosphonomethoxyethyl analog () exhibits high polarity due to the phosphonate group, enhancing solubility in physiological buffers and resistance to enzymatic hydrolysis .

Biological Activity: Phosphonate-containing derivatives (e.g., 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine) demonstrate antiviral activity, likely due to their structural similarity to nucleotide monophosphates, enabling competitive inhibition of viral polymerases . Ethanolamine-substituted analogs () were screened for cardiomyogenesis, with substituents like 4-methoxyaniline modulating adenosine receptor interactions .

Synthetic Flexibility :

  • The 2,6-dichloro derivative () serves as a versatile intermediate; chlorine atoms at C2 and C6 allow nucleophilic displacement reactions for introducing diverse functional groups .

Metabolic Stability :

  • Phosphonate and methyloxane groups () resist esterase-mediated degradation compared to ester-linked derivatives (), making them suitable for prolonged therapeutic action .

Biological Activity

2-[(2,6-diaminopurin-9-yl)methoxy]ethanol, a purine derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features a unique structure that includes a methoxy group attached to a 2,6-diaminopurine moiety, enhancing its solubility and reactivity. Its molecular formula is C8H12N6O2, and it is primarily investigated for its antiviral properties and role in enzymatic reactions.

The biological activity of this compound is largely attributed to its interaction with specific enzymes, particularly adenosine deaminase. This enzyme catalyzes the deamination process, leading to the formation of active metabolites such as acyclovir, which inhibit viral replication by targeting viral DNA polymerase.

Biological Activities

Research indicates several notable biological activities associated with this compound:

  • Antiviral Activity : The compound has shown promise as a precursor for synthesizing antiviral agents like acyclovir. Its ability to enhance the bioavailability of acyclovir through metabolic conversion makes it a valuable candidate in antiviral drug development.
  • Enzyme Interaction : Studies have demonstrated that this compound interacts with adenosine deaminase, which is crucial for nucleotide metabolism and cellular signaling pathways.
  • Solubility Enhancement : The methoxy group contributes to increased solubility in biological systems, facilitating better absorption and efficacy in therapeutic applications.

Comparative Analysis

To understand the unique aspects of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesUnique Aspects
2,6-Diaminopurine Base structure without methoxy groupDirectly involved in nucleic acid synthesis
Acyclovir Guanine analogue with a different backboneEstablished antiviral drug with clinical use
Ganciclovir Similar to acyclovir but with additional hydroxylsPrimarily used against cytomegalovirus
2-(Hydroxymethyl)purine Hydroxymethyl instead of methoxyDifferent functional group affecting solubility

The unique methoxy group in this compound enhances its reactivity and solubility compared to these other compounds, making it particularly suitable for further development in antiviral therapies.

Case Studies

Recent studies have explored the efficacy of this compound in various biological contexts:

  • In Vitro Studies : Laboratory experiments have demonstrated that this compound exhibits significant antiviral activity against herpes simplex virus (HSV) when converted to acyclovir. The conversion efficiency was found to be higher than that of direct acyclovir administration.
  • Animal Models : In vivo studies using rodent models have indicated that oral administration of this compound leads to higher plasma concentrations of acyclovir compared to equivalent doses of acyclovir alone. This suggests improved bioavailability and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol, and how can purity be optimized?

Answer: Synthesis involves coupling 2,6-diaminopurine with a methoxyethanol derivative. Key steps include:

  • Protection of reactive groups : Use tert-butyldimethylsilyl (TBDMS) groups to shield hydroxyl or amine functionalities during coupling .
  • Controlled reaction conditions : Maintain anhydrous environments and inert gas (N₂/Ar) to prevent oxidation of the purine base .
  • Chromatographic purification : Employ reverse-phase HPLC with acetonitrile/water gradients (e.g., 10–50% over 30 min) to isolate the target compound .
  • Purity validation : Use LC-MS (ESI+) for mass confirmation and NMR (¹H/¹³C) to verify structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies protons on the methoxyethanol chain (δ 3.4–3.7 ppm) and purine aromatic protons (δ 7.8–8.2 ppm). ¹³C NMR confirms ether linkages (C-O-C at ~70 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode detects [M+H]⁺ ions, with isotopic patterns matching C₉H₁₂N₆O₂ .
  • FT-IR Spectroscopy : Confirms hydroxyl (broad peak ~3300 cm⁻¹) and ether (C-O-C stretch ~1100 cm⁻¹) groups .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Answer:

  • Thermal stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring via HPLC for decomposition products (e.g., free purine or glycol derivatives) .
  • Light sensitivity : Store aliquots in amber vials and compare degradation rates under UV (254 nm) vs. dark conditions .
  • pH-dependent hydrolysis : Test solubility in buffers (pH 3–9) and track hydrolysis kinetics using UV-Vis spectroscopy (λ = 260 nm for purine absorbance) .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for scalable synthesis?

Answer:

  • Factors to test : Temperature (20–60°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–1.0 mol%), and reaction time (4–24 hrs).
  • Response variables : Yield (%) and purity (HPLC area %).
  • Design : Use a 2⁴ factorial matrix with center points to identify interactions. Analyze via ANOVA to prioritize significant factors (e.g., temperature and solvent polarity) .
  • Case study : A study on similar purine derivatives achieved 85% yield by optimizing DMF at 50°C with 0.5 mol% catalyst .

Q. What methodologies resolve discrepancies in reported solubility data for this compound?

Answer:

  • Standardized protocols : Use the shake-flask method in triplicate with HPLC quantification. Test solvents (water, DMSO, ethanol) at 25°C .
  • Data reconciliation : Compare results with computational predictions (e.g., COSMO-RS solvation models) to identify outliers .
  • Controlled variables : Pre-saturate solvents with N₂ to exclude O₂/CO₂ interference, which can alter polarity .

Q. How can AI-driven simulations enhance understanding of the compound’s interactions in biological systems?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding affinities with DNA repair enzymes (e.g., PARP-1), leveraging purine’s hydrogen-bonding motifs .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the methoxyethanol chain in aqueous vs. lipid bilayer environments .
  • Data integration : Combine simulation results with in vitro assays (e.g., enzyme inhibition IC₅₀) to validate predictive accuracy .

Q. What experimental strategies mitigate challenges in analyzing its metabolic byproducts?

Answer:

  • Metabolite profiling : Incubate with liver microsomes (human/rat) and use UPLC-QTOF-MS for untargeted screening of phase I/II metabolites .
  • Isotopic labeling : Synthesize a ¹³C-labeled analog to trace metabolic pathways via isotopic peak splitting in MS/MS .
  • Cross-species comparison : Compare degradation pathways in zebrafish vs. murine models to identify conserved vs. species-specific metabolism .

Q. Methodological Resources

  • Statistical Experimental Design : Refer to CRDC classifications (RDF2050108) for process control frameworks .
  • Safety Protocols : Follow REACH guidelines (EC No. 1907/2006) for handling glycol ether derivatives, including respiratory protection and waste disposal .

Properties

IUPAC Name

2-[(2,6-diaminopurin-9-yl)methoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6O2/c9-6-5-7(13-8(10)12-6)14(3-11-5)4-16-2-1-15/h3,15H,1-2,4H2,(H4,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMCRCLIPQDIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1COCCO)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207993
Record name 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59277-86-0
Record name 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059277860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-134U
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ5WML1YR3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 2-azido-9-(2-hydroxyethoxymethyl)adenine (0.41g) and 10% palladium on charcoal (80mg) in ethanol (41ml) was shaken under hydrogen at 50 psi for 3.5 hours. The catalyst was removed by filtration through a celite pad and washed thoroughly with ethanol and water. The solvent was removed by evaporation under reduced pressure giving a quantitative yield (0.37g) of nearly pure (one spot on TLC) 2-amino-9-(2-hydroxyethoxymethyl)adenine, m.p. 183°-184° C. after recrystallization from n-propanol.
Name
2-azido-9-(2-hydroxyethoxymethyl)adenine
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One
Quantity
41 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-9-(2-hydroxyethoxymethyl)adenine (4.4g) and liquid ammonia (40ml) was heated at 120° C. in a bomb for 19 hours. The reaction mixture was removed from the bomb and excess ammonia removed in vacuo. The residue was partitioned between ether and water and the aqueous layer washed twice more with ether and once with chloroform. The aqueous solution was then treated with an excess of a strongly basic ion exchange resin to convert the ammonium chloride to ammonia and evaporated to dryness in vacuo. The residue was dissolved in a minimal amount of ethanol, Florisil (Registered Trade Mark) (10g) added, and the mixture evaporated in dryness. The residue was transferred to a prepared column of Florisil in chloroform and eluted with 5% methanol/95% chloroform (v/v). Fractions (30ml) were collected and examined by TLC (silica gel plates developed in 10% methanol/90% chloroform) for the presence of product. The first 40 fractions contained starting material but no product and were discarded. Succeeding fractions which were found to contain the desired product were combined and evaporated to dryness. The residue was recrystallized from ethanol (with activated charcoal treatment) and from n-propanol to give 2-amino-9-(2-hydroxyethoxymethyl)adenine (0.5g, 12% of theoretical), m.p. 183°-184° C.
Name
2-chloro-9-(2-hydroxyethoxymethyl)adenine
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[(2,6-diaminopurin-9-yl)methoxy]ethanol
Reactant of Route 2
2-[(2,6-diaminopurin-9-yl)methoxy]ethanol
2-[(2,6-diaminopurin-9-yl)methoxy]ethanol
Reactant of Route 4
2-[(2,6-diaminopurin-9-yl)methoxy]ethanol
2-[(2,6-diaminopurin-9-yl)methoxy]ethanol
Reactant of Route 6
2-[(2,6-diaminopurin-9-yl)methoxy]ethanol

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